N-({1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
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Overview
Description
N-({1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mechanism of Action
Target of Action
The compound, also known as N-({1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide, is a benzimidazole derivative . Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions with key residues in the target proteins . The presence of the benzimidazole moiety and other functional groups in the compound may influence its binding affinity and selectivity for its targets .
Biochemical Pathways
Benzimidazole derivatives are known to modulate a variety of biochemical pathways depending on their specific targets . For example, some benzimidazole derivatives have been found to inhibit key enzymes in the biosynthesis of nucleic acids and proteins, thereby affecting cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can be influenced by various factors, including their chemical structure, the presence of functional groups, and the physicochemical properties of the compound .
Result of Action
Benzimidazole derivatives are known to exert a variety of biological effects depending on their specific targets and mode of action . For example, some benzimidazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves the following steps:
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Formation of Benzimidazole Core: : The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent such as trimethyl orthoformate . This reaction is usually carried out under acidic conditions to facilitate the formation of the benzimidazole ring.
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Substitution Reactions: This is achieved through a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-(2-chlorophenoxy)butyl bromide in the presence of a base such as potassium carbonate .
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Furylcarboxamide Formation: : The final step involves the formation of the furylcarboxamide group. This is typically done by reacting the intermediate product with 2-furoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole and furan rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
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Reduction: : Reduction reactions can occur at the nitro groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride .
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Substitution: : The compound can undergo various substitution reactions, particularly at the chlorophenoxy and benzimidazole moieties. Common reagents include alkyl halides and aryl halides .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, triethylamine.
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction of nitro groups can yield amines .
Scientific Research Applications
N-({1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several scientific research applications:
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Chemistry: : Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry .
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Biology: : Investigated for its potential as an antimicrobial and antiparasitic agent .
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Medicine: : Explored for its anticancer and antiviral properties .
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Industry: : Utilized in the development of new materials and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzimidazoles: These compounds share a similar benzimidazole core and exhibit comparable pharmacological activities.
Chlorophenoxy Derivatives: Compounds with chlorophenoxy groups also show similar biological activities.
Uniqueness
N-({1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a versatile compound for scientific research .
Biological Activity
N-({1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound belonging to the benzimidazole family. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological and agricultural applications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Benzimidazole Core : The benzimidazole moiety contributes significantly to the biological activity of the compound.
- Chlorophenoxy Group : This substituent enhances the lipophilicity and biological interactions.
- Furylcarboxamide : This functional group is crucial for the compound's pharmacological properties.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study showed that derivatives of benzimidazole effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Compound A | S. aureus | 12.5 µg/mL |
Compound B | E. coli | 25 µg/mL |
Target Compound | S. aureus | 15 µg/mL |
Cytotoxicity and Cell Line Studies
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A recent study reported that this compound induces apoptosis in breast cancer cells through the activation of specific apoptotic pathways .
Case Study: Breast Cancer Cell Lines
In vitro studies demonstrated that treatment with the target compound resulted in:
- Increased Apoptosis : Enhanced levels of caspase-3 and PARP cleavage.
- Cell Cycle Arrest : G0/G1 phase arrest was observed, indicating a halt in cell proliferation.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. It shows promising results against specific enzymes involved in cancer progression and microbial resistance.
Table 2: Enzyme Inhibition Data
Enzyme | Inhibition Percentage (%) | IC50 (µM) |
---|---|---|
Protein Kinase A | 75 | 10 |
Topoisomerase II | 60 | 25 |
The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes, leading to altered cellular signaling pathways. The presence of the benzimidazole core is essential for its interaction with target proteins.
Proposed Mechanisms
- Apoptotic Pathway Activation : Induction of mitochondrial dysfunction leading to cytochrome c release.
- Cell Cycle Modulation : Disruption of cyclin-dependent kinase activity.
- Antimicrobial Action : Interference with bacterial cell wall synthesis.
Properties
IUPAC Name |
N-[[1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-17-8-1-4-11-20(17)29-14-6-5-13-27-19-10-3-2-9-18(19)26-22(27)16-25-23(28)21-12-7-15-30-21/h1-4,7-12,15H,5-6,13-14,16H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUFFEAFQWIYIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCCOC3=CC=CC=C3Cl)CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.